molecular formula C14H19NO2 B12859854 Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate

Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate

Cat. No.: B12859854
M. Wt: 233.31 g/mol
InChI Key: CLKOYMSWPAKDIX-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-5-methylpyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing costs and improving scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols.

Scientific Research Applications

Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate: This compound is structurally similar but contains a ketone group instead of a methyl group.

    1-Benzyl-5-methylpyrrolidine-3-carboxylic acid: The carboxylic acid precursor to the ester.

    Methyl 1-benzyl-3-pyrrolidinecarboxylate: Lacks the methyl group at the 5-position.

Uniqueness

Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate is unique due to the presence of both a benzyl and a methyl group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different pharmacological properties compared to its analogs.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO2/c1-11-8-13(14(16)17-2)10-15(11)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

CLKOYMSWPAKDIX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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